molecular formula C13H9ClN2O2S B2487211 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide CAS No. 924129-01-1

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide

Cat. No.: B2487211
CAS No.: 924129-01-1
M. Wt: 292.74
InChI Key: MOJHHUUEBHLEKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide is a heterocyclic compound featuring a thiazole core substituted at the 4-position with a benzofuran moiety and at the 2-position with a chloroacetamide group. The benzofuran-thiazole scaffold combines aromatic and heterocyclic elements, making it structurally distinct from simpler phenyl- or benzothiazole-substituted analogs.

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S/c14-6-12(17)16-13-15-9(7-19-13)11-5-8-3-1-2-4-10(8)18-11/h1-5,7H,6H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJHHUUEBHLEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The benzofuran and thiazole rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide involves its interaction with various molecular targets. The benzofuran and thiazole rings can interact with enzymes and receptors, altering their activity. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function . These interactions can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Key Observations:

Benzofuran vs.

Chloroacetamide vs. Acetyl/Piperazine Groups :

  • The chloroacetamide moiety in the target compound offers reactivity for nucleophilic substitution, enabling covalent bonding with biological targets or further derivatization. In contrast, acetylated analogs (e.g., Compound 6a) lack this reactivity but may exhibit improved metabolic stability .
  • Piperazine-substituted derivatives (e.g., BZ-IV) demonstrate enhanced solubility and bioavailability due to the basic nitrogen atom, a feature absent in the chloroacetamide series .

Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups (EWGs) : Halogenated aryl substituents (e.g., 4-fluorophenyl in ) enhance electrophilicity, improving binding to enzymes like COX-2.

Oxygen vs. Sulfur Heterocycles : Benzofuran’s oxygen atom may increase polarity compared to benzothiazole, altering membrane permeability .

Chloroacetamide Reactivity : The chloro group’s leaving ability facilitates covalent interactions, a feature absent in acetylated analogs .

Biological Activity

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide is a compound that integrates benzofuran and thiazole moieties, known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H9ClN2O2S
  • Molecular Weight : 292.74 g/mol
  • CAS Number : 924129-01-1

This compound features a chloroacetamide group, which enhances its reactivity and biological potential. The presence of benzofuran and thiazole rings contributes to its pharmacological profile.

The mechanism of action of this compound involves interactions with various biological targets:

  • Antimicrobial Activity : Benzofuran derivatives have demonstrated significant antimicrobial effects against both gram-positive and gram-negative bacteria. The compound's thiazole ring is crucial for its bioactivity, as it enhances interaction with microbial targets .
  • Anticancer Activity : Research indicates that compounds containing benzofuran and thiazole can inhibit cancer cell proliferation. For instance, studies have shown that benzofuran derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as AKT and PLK1 .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various pathogens. Here is a summary of findings from several studies:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus10
Escherichia coli15
Candida albicans20
Aspergillus niger>100

These results indicate that the compound exhibits potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, while showing moderate antifungal activity.

Anticancer Activity

The anticancer properties of the compound have been explored in various cancer models:

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
A549 (lung cancer)16.4Inhibition of AKT pathway
HCT116 (colon cancer)12.0Induction of apoptosis
EAC (ascites carcinoma)8.0Cytotoxicity through DNA interaction

The anticancer activity is attributed to the compound's ability to induce cell cycle arrest and apoptosis in cancer cells.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Bacterial Infections : A study conducted on various bacterial strains demonstrated that the compound significantly reduced bacterial load in infected mouse models, suggesting its potential as an antimicrobial agent in clinical settings .
  • Cancer Treatment : In vivo studies using murine models of lung cancer showed that treatment with the compound resulted in a substantial reduction in tumor size without significant toxicity to normal tissues, indicating a favorable safety profile .

Q & A

Q. What is the standard synthetic route for N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide, and how is purity ensured during synthesis?

The compound is synthesized via coupling reactions between 2-amino-4-(1-benzofuran-2-yl)thiazole and chloroacetyl chloride. Key steps include:

  • Dissolving 2-amino-4-(1-benzofuran-2-yl)thiazole in DMF with potassium carbonate as a base .
  • Slow addition of chloroacetyl chloride at 0–5°C to minimize side reactions .
  • Stirring at room temperature for 6–8 hours, followed by ice-water quenching and extraction with ethyl acetate .
  • Purity is monitored via thin-layer chromatography (TLC), and recrystallization from ethanol yields >90% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy : To confirm the presence of the benzofuran (aromatic protons at δ 7.2–7.8 ppm) and thiazole (C=S peak at ~165 ppm in 13C^{13}\text{C} NMR) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak matching the exact mass (e.g., m/z 347.02 for C13H9ClN2O2S\text{C}_{13}\text{H}_9\text{ClN}_2\text{O}_2\text{S}) .
  • Infrared (IR) spectroscopy : Peaks at ~1680 cm1^{-1} (amide C=O) and 690 cm1^{-1} (C-Cl) confirm functional groups .

Q. What are the key structural features influencing its reactivity?

The chloroacetamide moiety is highly electrophilic, enabling nucleophilic substitution (e.g., with amines or thiols). The benzofuran-thiazole core provides π-stacking interactions, influencing solubility and binding in biological assays .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing derivatives of this compound?

Yield optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity of the chloroacetamide group .
  • Temperature control : Maintaining 0–5°C during chloroacetyl chloride addition reduces hydrolysis .
  • Catalysts : Using coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) improves amide bond formation efficiency .
  • Workup : Ethanol recrystallization removes unreacted starting materials, increasing purity to >95% .

Q. How do structural modifications (e.g., substituent changes) affect biological activity?

Comparative studies show:

  • Benzofuran substitution : Electron-donating groups (e.g., -OCH3_3) enhance antimicrobial activity by improving membrane penetration .
  • Thiazole modification : Fluorination at the thiazole ring increases metabolic stability in pharmacokinetic studies .
  • Chloroacetamide replacement : Replacing Cl with -SCH3_3 reduces cytotoxicity while retaining antifungal activity .

Q. How can conflicting solubility data in different solvents be resolved?

Contradictions arise due to varying solvent polarities and crystal packing effects. A systematic approach includes:

  • Hansen solubility parameters : Calculate solubility in DMSO (δ = 12.9) vs. ethanol (δ = 12.7) to predict compatibility .
  • X-ray crystallography : Analyze crystal lattice interactions (e.g., hydrogen bonds involving the amide group) that reduce solubility in non-polar solvents .

Q. What computational methods validate the compound’s mechanism of action in enzyme inhibition?

Molecular docking (e.g., AutoDock Vina) and MD simulations are used to:

  • Identify binding affinities with target enzymes (e.g., CYP450, IC50_{50} ~2.5 µM) .
  • Map electrostatic interactions between the chloroacetamide group and catalytic residues (e.g., Ser-195 in proteases) .

Methodological Tables

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventDMF90–95% yield
Reaction Temperature0–5°C (initial step)Reduces hydrolysis
RecrystallizationEthanolPurity >90%

Q. Table 2: Biological Activity vs. Substituents

SubstituentBioassay ModelActivity (IC50_{50})Reference
-Cl (parent compound)Candida albicans8.2 µM
-OCH3_3Staphylococcus aureus4.7 µM
-F (thiazole ring)HepG2 cancer cells12.3 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.